2-Chloro-N-(3-hydroxypropyl)nicotinamide
Overview
Description
2-Chloro-N-(3-hydroxypropyl)nicotinamide is a chemical compound with the molecular formula C9H11ClN2O2. It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a chlorine atom at the 2-position and a 3-hydroxypropyl group at the nitrogen atom.
Preparation Methods
The synthesis of 2-Chloro-N-(3-hydroxypropyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-aminopropanol under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Chloro-N-(3-hydroxypropyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 3-hydroxypropyl side chain can be oxidized to form a carbonyl group, resulting in the formation of 2-chloro-N-(3-oxopropyl)nicotinamide.
Reduction: The compound can be reduced to form this compound, where the chlorine atom is replaced by a hydrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-N-(3-hydroxypropyl)nicotinamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of various chemical entities.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-hydroxypropyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the 3-hydroxypropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways by modulating the activity of its target molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
2-Chloro-N-(3-hydroxypropyl)nicotinamide can be compared with other similar compounds, such as:
2-Chloronicotinamide: Lacks the 3-hydroxypropyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-(3-hydroxypropyl)nicotinamide: Lacks the chlorine atom, which may result in different binding affinities and specificities for molecular targets.
2-Chloro-N-(2-hydroxyethyl)nicotinamide: Has a shorter side chain, which may affect its overall chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-(3-hydroxypropyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(3-1-4-11-8)9(14)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLCZCIDLRCTIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.